![molecular formula C22H28N4O5S2 B15102188 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102188.png)
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. This compound features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and other functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The cyclization process is facilitated by the presence of an activated CH2 group, leading to the formation of the pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxypropyl and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as catalysis or material science.
Mechanism of Action
The mechanism of action of this compound is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of multiple functional groups allows for diverse modes of action, potentially affecting multiple pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Indole derivatives: These compounds are known for their diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule with a complex structure that holds potential for various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O4S2 with a molecular weight of 462.6 g/mol. The unique structural features include a thiazolidinone ring and a pyridopyrimidinone core, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C21H26N4O4S2 |
Molecular Weight | 462.6 g/mol |
IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazolidinone Ring : Achieved by reacting an amine with a carbonyl compound and thiol under acidic or basic conditions.
- Construction of the Pyridopyrimidinone Core : Involves cyclization of a pyridine derivative with an amine and carbonyl compound.
- Functional Group Modifications : Introduction of ethoxypropyl and hydroxypropyl groups through nucleophilic substitution reactions.
The precise mechanism of action for this compound remains partially understood; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate various biological pathways leading to therapeutic effects in different disease models.
Case Studies and Research Findings
- Antiviral Activity : Research has shown that derivatives similar to this compound exhibit antiviral properties, particularly against HIV. For instance, compounds based on the 4-hydroxyquinoline scaffold have been documented to possess anti-HIV activity without significant cytotoxicity .
- Anticancer Properties : Studies indicate that thiazolidinone derivatives can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways .
- Comparative Analysis : When compared to other thiazolidinones and pyridopyrimidinones, this compound exhibits unique biological profiles due to its specific functional groups and structural characteristics .
Comparative Studies
To further understand the biological implications of this compound, it is beneficial to compare it with similar compounds in terms of their chemical structure and biological activity.
Compound Type | Key Features | Biological Activity |
---|---|---|
Thiazolidinones | Thiazolidinone ring | Anticancer, anti-inflammatory |
Pyridopyrimidinones | Pyridopyrimidinone core | Antiviral, antibacterial |
Properties
Molecular Formula |
C22H28N4O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O5S2/c1-3-30-10-4-8-25-21(29)17(33-22(25)32)13-16-19(23-7-11-31-12-9-27)24-18-6-5-15(2)14-26(18)20(16)28/h5-6,13-14,23,27H,3-4,7-12H2,1-2H3/b17-13- |
InChI Key |
FITGUPDSNTZURY-LGMDPLHJSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S |
Origin of Product |
United States |
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